molecular formula C15H10N2O4S2 B4724725 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4724725
M. Wt: 346.4 g/mol
InChI Key: NTTAZTWZXZNSCB-JYRVWZFOSA-N
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Description

3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one, also known as MNTFM, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. MNTFM is a thiazolidinone derivative that has been synthesized through different methods and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including its potential as an anticancer agent, anti-inflammatory agent, and antioxidant. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases.

Advantages and Limitations for Lab Experiments

3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is stable under various conditions and can be easily synthesized through different methods. However, 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its potential toxicity and limited bioavailability. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to be toxic at high concentrations, and its bioavailability may be limited due to its poor solubility and absorption.

Future Directions

There are several future directions for the study of 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one, including its potential as a therapeutic agent for various diseases. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various biological studies, and further research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one and its potential interactions with other drugs and compounds. Finally, future studies may focus on improving the bioavailability and efficacy of 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one through the development of novel drug delivery systems and formulations.

Scientific Research Applications

3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various biological studies, including its potential as an anticancer agent, anti-inflammatory agent, and antioxidant.

properties

IUPAC Name

(5Z)-3-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S2/c1-16-14(18)13(23-15(16)22)8-11-6-7-12(21-11)9-2-4-10(5-3-9)17(19)20/h2-8H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTAZTWZXZNSCB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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